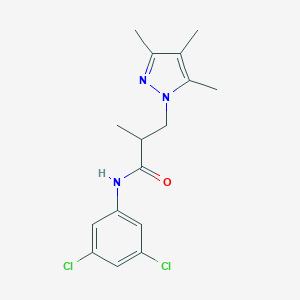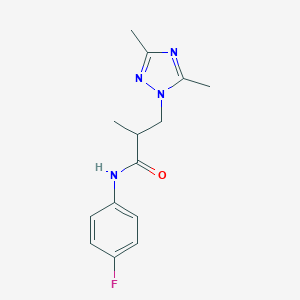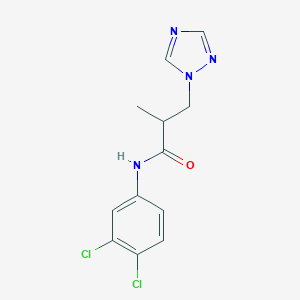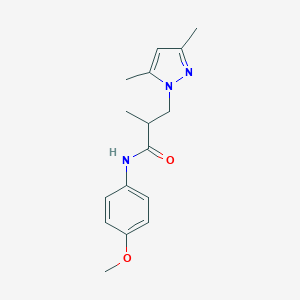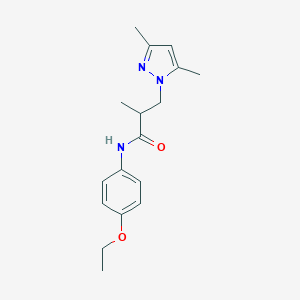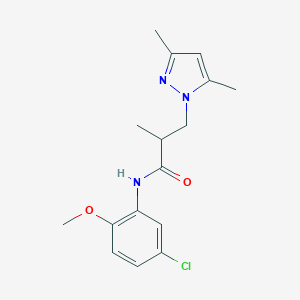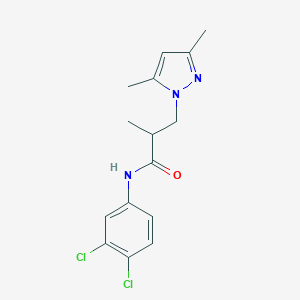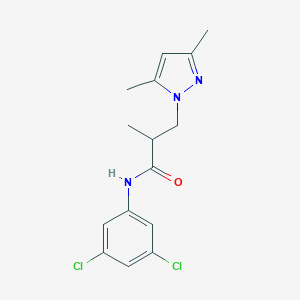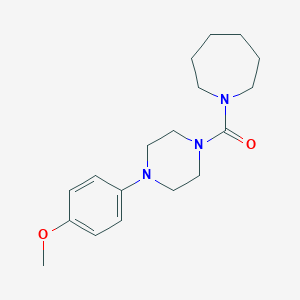
Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C17H30N4O2 . It is also known by other names such as 1-Azepanyl [4- (1-piperidinylcarbonyl)-1-piperazinyl]methanone .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, Pyridazinones containing the (4-methoxyphenyl)piperazine moiety were synthesized bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures . The synthesis started from the aromatic heterocyclic dichloro structure, and N-substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives were synthesized as a result of a six-step reaction .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The average mass of the molecule is 322.446 Da and the monoisotopic mass is 322.236877 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H30N4O2), average mass (322.446 Da), and monoisotopic mass (322.236877 Da) .Orientations Futures
The future directions for research on Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic applications could be investigated .
Mécanisme D'action
Target of Action
The primary targets of Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
This compound interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with α1-ARs. By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for a range of disorders .
Analyse Biochimique
Biochemical Properties
Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors . These receptors are involved in various physiological processes, including the contraction of smooth muscles and regulation of blood pressure. The compound’s interaction with these receptors suggests potential therapeutic applications in treating conditions such as hypertension and cardiac arrhythmias.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of STAT3, a transcription factor involved in cell growth and apoptosis . By inhibiting STAT3 activation, this compound can reduce inflammation and promote cell survival, making it a potential candidate for treating inflammatory diseases and certain cancers.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby enhancing mood and cognitive function. Additionally, the compound’s ability to modulate gene expression through STAT3 inhibition further elucidates its mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively. In laboratory settings, it has been observed that the compound remains stable under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its efficacy in reducing inflammation and promoting cell survival, even after prolonged exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and improving cognitive function . At higher doses, toxic effects have been observed, including liver damage and gastrointestinal disturbances. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of metabolites, potentially influencing its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its therapeutic effects. Studies have shown that the compound accumulates in the liver and brain, suggesting its potential use in treating neurological and hepatic disorders.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The compound’s activity within these compartments can influence mitochondrial function and protein synthesis, further elucidating its mechanism of action.
Propriétés
IUPAC Name |
azepan-1-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-8-6-16(7-9-17)19-12-14-21(15-13-19)18(22)20-10-4-2-3-5-11-20/h6-9H,2-5,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWDQABOPBCGDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



